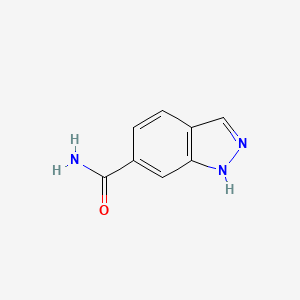

1H-indazole-6-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGOHJNZYJSJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625201 | |

| Record name | 1H-Indazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906000-44-0 | |

| Record name | 1H-Indazole-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906000-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1H-Indazole-6-Carboxamide from Methyl 1H-Indazole-6-Carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1H-indazole-6-carboxamide, a pivotal building block in medicinal chemistry, from its corresponding precursor, methyl 1H-indazole-6-carboxylate. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including the PARP inhibitor Niraparib, underscoring the importance of robust synthetic routes to its derivatives.[1][2] This document details the mechanistic underpinnings, a comprehensive step-by-step experimental protocol, process optimization strategies, and critical safety considerations for the direct aminolysis of the methyl ester. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded methodology for the preparation of this key intermediate.

Introduction and Strategic Importance

The indazole ring system is a cornerstone of modern medicinal chemistry, conferring unique pharmacological properties to a wide array of therapeutic agents.[3] this compound, in particular, serves as a crucial intermediate for constructing more complex molecules. Its structural similarity to moieties found in targeted cancer therapies, such as PARP inhibitors, makes its efficient and scalable synthesis a topic of significant interest for accelerating drug discovery and development pipelines.[1][2]

The conversion of a stable methyl ester, such as methyl 1H-indazole-6-carboxylate, into the primary amide is a fundamental transformation in organic synthesis.[] This guide focuses on the direct aminolysis pathway using ammonia, a method favored for its atom economy and straightforward execution. We will dissect the chemical principles governing this reaction to provide a clear understanding of the experimental choices and parameters.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of methyl 1H-indazole-6-carboxylate to this compound proceeds via a classic nucleophilic acyl substitution mechanism, often referred to as aminolysis.[5][6] The reaction is typically reversible and requires specific conditions to drive it toward the desired amide product.[7]

The core mechanism involves three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (NH₃), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate.[8]

-

Proton Transfer: A proton transfer event occurs. Another molecule of ammonia can deprotonate the newly added nitrogen, while the negatively charged oxygen can be protonated by the resulting ammonium ion. This converts the methoxy group (-OCH₃) into a better leaving group, methanol (CH₃OH).[6]

-

Elimination of Leaving Group: The lone pair on the nitrogen atom reforms the C=O double bond, leading to the expulsion of the methanol leaving group. The final product is the stable this compound.

To favor the formation of the amide, the reaction is driven forward by using a large excess of ammonia, which acts as both the nucleophile and the solvent/medium, shifting the equilibrium according to Le Châtelier's principle.[7]

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Recommended Purity |

| Methyl 1H-indazole-6-carboxylate | 170487-40-8 | C₉H₈N₂O₂ | 176.17 | >97% |

| Ammonia solution (7N in Methanol) | 7664-41-7 | NH₃ | 17.03 | 7N concentration |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | >99.8% |

| Diethyl Ether (Anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | >99% |

Equipment

-

Pressure-rated, sealable reaction vessel (e.g., a thick-walled glass pressure tube or a stainless-steel autoclave)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Fume hood

Critical Safety Precautions

-

Ammonia Hazard: Ammonia is corrosive and has a pungent, irritating odor.[9] High concentrations of ammonia vapor can cause severe irritation to the respiratory tract, eyes, and skin.[10] All manipulations involving ammonia solutions must be performed inside a certified chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a face shield, a laboratory coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[9][12][13]

-

Pressure Hazard: The reaction is heated in a sealed vessel, which will generate internal pressure due to the volatility of ammonia and methanol. Use only pressure-rated glassware or a suitable reactor, and never exceed the recommended temperature. Ensure the vessel is sealed correctly before heating.

-

Waste Disposal: Neutralize any residual ammonia in waste streams before disposal, following institutional guidelines.

Step-by-Step Synthesis Workflow

Procedure:

-

Reaction Setup: In a pressure vessel equipped with a magnetic stir bar, dissolve methyl 1H-indazole-6-carboxylate (e.g., 1.0 g, 5.68 mmol) in a minimal amount of methanol (approx. 2-3 mL).

-

Ammonia Addition: To this solution, add a 7N solution of ammonia in methanol (e.g., 25 mL, 175 mmol, ~30 equivalents). The large excess is critical to drive the reaction to completion.

-

Sealing and Heating: Securely seal the pressure vessel. Place the vessel in an oil bath or heating mantle and heat to 80-90°C with vigorous stirring. Maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if desired.

-

Work-up: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature. Crucially, do not open the vessel while it is hot or under pressure. Once cooled, carefully open the vessel inside the fume hood.

-

Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. A solid residue should remain.

-

Purification: To the crude solid, add diethyl ether (approx. 20-30 mL) and stir or sonicate the suspension. This process, known as trituration, washes away unreacted starting material and soluble impurities.

-

Final Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold diethyl ether and then dry it under high vacuum to yield this compound as a solid.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the indazole ring protons. In a solvent like DMSO-d₆, one would expect to see distinct aromatic protons, with the H3 proton appearing as a singlet or a narrow doublet downfield, and the amide protons (CONH₂) appearing as two broad singlets.[14][15]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic signal for the amide carbonyl carbon (typically ~165-170 ppm).[15][16]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₈H₇N₃O, MW = 161.16 g/mol ). Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 162.1.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

Process Optimization and Troubleshooting

-

Incomplete Conversion: If analysis shows significant amounts of starting material, the reaction time can be extended, or the temperature can be cautiously increased (within the safety limits of the pressure vessel). Increasing the excess of ammonia can also improve the yield.

-

Alternative Ammonia Sources: While a 7N solution of ammonia in methanol is convenient, concentrated aqueous ammonium hydroxide can also be used, though this introduces water which may necessitate a more rigorous drying step. Gaseous ammonia can be bubbled through a solution of the ester in methanol, but this requires specialized equipment.

-

Purification Strategy: If trituration does not yield a product of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) is a viable alternative.

Conclusion

The synthesis of this compound from methyl 1H-indazole-6-carboxylate via direct aminolysis is an effective and straightforward transformation. By employing a significant excess of ammonia and conducting the reaction under heat in a sealed system, the equilibrium can be successfully shifted to favor high yields of the desired amide. Adherence to strict safety protocols, particularly when handling ammonia and pressurized systems, is paramount. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently produce this valuable chemical intermediate for applications in pharmaceutical research and development.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. youtube.com [youtube.com]

- 9. pushinechemical.com [pushinechemical.com]

- 10. quora.com [quora.com]

- 11. IsoLab - Ammonia Solution [isolab.ess.washington.edu]

- 12. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]

- 13. scribd.com [scribd.com]

- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

1H-indazole-6-carboxamide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Indazole-6-Carboxamide

Authored by: A Senior Application Scientist

Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of 1H-indazole have shown promise as potent agents in oncology, inflammation, and neurology.[4][5][6] Among these, this compound represents a key synthetic intermediate and a pharmacophore of interest. The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by crystal structure analysis, is paramount for understanding its physicochemical properties, guiding drug design, and ensuring the reproducibility of pharmaceutical formulations.[7]

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each step. While a public crystal structure for this specific molecule is not available at the time of writing, this guide will serve as a complete roadmap for its determination and analysis, drawing upon established crystallographic principles and data from closely related structures.

Part 1: Synthesis and Crystallization - From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through various established synthetic routes for indazole derivatives.[2][8][9] A common approach involves the cyclization of an appropriately substituted aromatic precursor. The following is a representative synthetic pathway:

Caption: A generalized synthetic workflow for 1H-indazole derivatives.

The Critical Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[10] The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm, and free from significant defects.[10] For a small organic molecule like this compound, several crystallization techniques can be employed.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion (Hanging and Sitting Drop):

-

Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant).

-

Sitting Drop: A drop of the concentrated solution is placed on a post in the middle of a well, with the precipitant in the surrounding reservoir.

-

-

Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature. This can be achieved using a programmable cooling bath.

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a less-dense "anti-solvent" in which it is insoluble. Crystals may form at the interface.

The rationale behind these techniques is to slowly and controllably bring the solution to a state of supersaturation, from which nucleation and crystal growth can occur in an ordered manner.

Part 2: X-Ray Diffraction - Probing the Crystal Lattice

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7][10][11]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. Modern diffractometers, often equipped with CCD or pixel detectors, are used to measure the intensities and positions of the diffracted X-ray beams.[10]

| Parameter | Typical Value/Setting | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is common for small molecules; Cu provides stronger diffraction.[12] |

| Temperature | 100 K | Reduces atomic thermal motion, leading to higher quality data. |

| Data Collection Strategy | Omega and Phi scans | To collect a complete and redundant dataset of reflections. |

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The "phase problem" is then solved using direct methods, which are highly effective for small molecules.[10] This provides an initial electron density map from which the atomic positions can be determined.

The initial structural model is then refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Structural Analysis of this compound - What to Expect

Based on the known structures of related indazole derivatives, we can anticipate several key structural features for this compound.

Molecular Geometry

The indazole ring system is expected to be essentially planar.[13] The carboxamide group at the 6-position may exhibit some torsion relative to the plane of the bicyclic system. Key geometric parameters to analyze include:

-

Bond Lengths and Angles: Comparison to standard values can reveal any unusual strain or electronic effects.

-

Torsion Angles: The orientation of the carboxamide group relative to the indazole ring will be of particular interest.

Intermolecular Interactions and Supramolecular Chemistry

The solid-state packing of this compound will be dictated by a network of intermolecular interactions. The presence of both hydrogen bond donors (N-H of the indazole and N-H of the amide) and acceptors (the pyrazolic nitrogen and the carbonyl oxygen) suggests a rich hydrogen-bonding network.

Based on related structures, we can hypothesize the formation of:

-

Hydrogen-Bonded Dimers: The carboxamide groups could form classic R2,2(8) hydrogen-bonded dimers.

-

Catemeric Chains: The indazole N-H could hydrogen bond to the pyrazolic nitrogen of a neighboring molecule, forming chains or helices, a known motif for 1H-indazole itself.[14]

-

π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Caption: Key intermolecular interactions governing crystal packing.

Crystallographic Data Deposition

Upon successful structure determination, it is standard practice to deposit the crystallographic data in a public repository to ensure the integrity and accessibility of the scientific record. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small molecule organic and metal-organic crystal structures.[15][16][17]

Conclusion: From Structure to Function

A detailed understanding of the crystal structure of this compound is not merely an academic exercise. It provides invaluable insights that inform critical aspects of drug development, including:

-

Structure-Activity Relationship (SAR) Studies: A precise molecular geometry can aid in the design of more potent and selective analogs.

-

Polymorph Screening: Identifying the most stable crystalline form is crucial for consistent bioavailability and formulation.

-

Intellectual Property: A novel crystal structure can be a patentable entity.

This guide provides the scientific and methodological foundation for undertaking the crystal structure analysis of this compound. By following these principles, researchers can unlock the solid-state secrets of this important molecule, paving the way for future discoveries.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]

- 7. rigaku.com [rigaku.com]

- 8. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 9. jaoc.samipubco.com [jaoc.samipubco.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. Search - Access Structures [ccdc.cam.ac.uk]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Biological Activity Screening of Novel 1H-Indazole-6-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1] This guide focuses specifically on the 1H-indazole-6-carboxamide derivative class, providing a comprehensive framework for its biological activity screening. We eschew a rigid, one-size-fits-all template, instead presenting a logical, tiered screening cascade designed to efficiently identify and characterize novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and data interpretation. We will detail protocols for primary high-throughput screens, secondary mechanistic assays for promising therapeutic areas such as oncology and infectious diseases, and a brief overview of in vivo validation. All methodologies are presented with an emphasis on scientific integrity, incorporating self-validating systems and authoritative grounding through comprehensive referencing.

Introduction: The this compound Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern drug discovery.[2] Its structural rigidity, coupled with the ability to form multiple hydrogen bonds and engage in various molecular interactions, makes it an ideal foundation for designing targeted therapeutic agents.[1] The this compound subclass, in particular, offers a versatile platform for chemical modification. The carboxamide moiety at the 6-position provides a key interaction point and a vector for exploring structure-activity relationships (SAR), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of the broader indazole family have demonstrated a remarkable breadth of biological activities, including potent anticancer, antibacterial, anti-inflammatory, and enzyme-inhibitory effects.[3][4][5] This guide provides a strategic roadmap for systematically screening novel this compound libraries to uncover their full therapeutic potential.

Section 1: The Primary Screening Cascade: A High-Throughput Strategy for Hit Identification

The initial phase of any screening campaign is designed for breadth, not depth. The objective is to rapidly and cost-effectively test a library of novel compounds across a small number of robust assays to identify "hits"—compounds that exhibit a desired biological response. This tiered approach conserves resources and focuses deeper mechanistic studies only on the most promising molecules.

The Rationale Behind a Tiered Approach

A tiered screening cascade is the industry-standard methodology for efficiently processing large compound libraries. It begins with high-throughput screening (HTS) using assays that are simple, reproducible, and scalable. Compounds that meet a predefined activity threshold in these primary assays are then advanced to more complex, lower-throughput secondary and tertiary assays for confirmation and mechanistic elucidation. This funneling approach ensures that the most resource-intensive experiments are reserved for a small number of highly qualified candidates.

Caption: High-level overview of a tiered screening cascade.

Recommended Primary Assay 1: Cell Viability for Anticancer Potential

Given the extensive reports of anticancer activity among indazole derivatives, a cell-based cytotoxicity screen is an essential primary assay.[6][7][8] The MTT assay is a classic, reliable, and cost-effective colorimetric method for this purpose.

Principle of the Assay: This assay quantitatively measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium.

-

Controls (Self-Validation):

-

Negative Control: Wells containing cells treated with vehicle only (e.g., 0.1% DMSO).

-

Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells with medium but no cells to measure background absorbance.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Recommended Primary Assay 2: Broad-Spectrum Antibacterial Activity

Indazole derivatives have shown promise as novel antibacterial agents, including against resistant strains.[10][11] A primary screen should therefore assess activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Principle of the Assay: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for assessing antibacterial potency.

Step-by-Step Methodology:

-

Bacterial Culture: Grow bacterial strains overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth, typically from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls (Self-Validation):

-

Negative Control: Wells with broth and bacteria but no compound (growth control).

-

Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin or Ampicillin).

-

Sterility Control: Wells with broth only (no bacteria) to check for contamination.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

-

Hit Criteria: Compounds showing an MIC ≤ 16 µg/mL are generally considered promising hits for further investigation.

Section 2: Secondary Assays: Unveiling the Mechanism of Action

Once primary hits are identified, the focus shifts to confirming their activity and understanding how they work. These secondary assays are more targeted and provide crucial insights into the compound's mechanism of action (MOA).

Focus Area: Elucidating Anticancer Mechanisms

For compounds showing potent cytotoxicity in the primary screen, the next logical step is to determine if they act via apoptosis, cell cycle arrest, or inhibition of specific signaling pathways.

Causality and Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[3] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells where membrane integrity is lost. Using these two stains together allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.

-

Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Live cells.

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

-

Upper-Left (Annexin V-/PI+): Necrotic cells. A significant increase in the Annexin V positive populations compared to the control indicates apoptosis induction.[3]

-

Many indazole derivatives function as kinase inhibitors.[12][13] A hit compound can be screened against a panel of relevant kinases (e.g., PAK1, EGFR, VEGFR-2) to identify specific molecular targets. These assays are typically performed by specialized contract research organizations (CROs) using radiometric or fluorescence-based methods. A representative compound, 30l, from a 1H-indazole-3-carboxamide series, exhibited excellent inhibitory activity against p21-activated kinase 1 (PAK1) with an IC₅₀ of 9.8 nM.[12]

Caption: PAK1 signaling pathway in cell migration, a target for indazoles.[12]

Focus Area: Characterizing Antibacterial Mechanisms

For antibacterial hits, it is crucial to determine their molecular target, as this can indicate novelty and a lower likelihood of cross-resistance with existing antibiotics.

Causality and Rationale: Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication and repair, making it a validated antibacterial target.[4] It consists of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's function. This assay measures the inhibition of ATP hydrolysis by GyrB.

Step-by-Step Methodology:

-

Assay Principle: A common method is a coupled-enzyme assay where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction buffer containing purified GyrB enzyme, pyruvate kinase, lactate dehydrogenase, ATP, phosphoenolpyruvate, and NADH.

-

Compound Addition: Add serial dilutions of the hit compound to the reaction mixture in a 96-well UV-transparent plate. Include a known GyrB inhibitor (e.g., Novobiocin) as a positive control and a vehicle (DMSO) as a negative control.

-

Initiation and Measurement: Initiate the reaction by adding supercoiled DNA substrate. Immediately measure the absorbance at 340 nm kinetically over 30 minutes.

-

Data Analysis: Calculate the rate of NADH oxidation (decrease in A₃₄₀) for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value. A potent compound will have a low nanomolar to micromolar IC₅₀.[4]

Data Presentation: Summarizing Screening Results

Quantitative data from screening assays should be summarized in clear, structured tables for easy comparison of compound activities.

Table 1: Anticancer Activity of Hypothetical this compound Derivatives

| Compound ID | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | PAK1 IC₅₀ (nM) | Apoptosis Induction (% Annexin V+) |

| IND-001 | 1.2 ± 0.2 | 2.5 ± 0.4 | 15.3 ± 3.1 | 65.2% @ 1µM |

| IND-002 | 25.4 ± 3.1 | > 50 | > 1000 | 8.1% @ 25µM |

| IND-003 | 0.8 ± 0.1 | 1.1 ± 0.3 | 22.1 ± 4.5 | 72.5% @ 1µM |

| Doxorubicin | 0.1 ± 0.02 | 0.2 ± 0.05 | N/A | 85.0% @ 0.1µM |

Table 2: Antibacterial Activity of Hypothetical this compound Derivatives

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | GyrB IC₅₀ (µM) |

| IND-004 | 2 | 8 | 0.5 ± 0.08 |

| IND-005 | > 64 | > 64 | > 50 |

| IND-006 | 4 | 16 | 1.2 ± 0.2 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

Section 3: Advancing Leads: In Vivo Validation

The final step in the preclinical screening process is to evaluate the efficacy of lead compounds in a living system. These experiments are crucial for determining if the in vitro activity translates to a therapeutic effect in vivo.

Caption: Progression from in vitro lead identification to in vivo validation.

Key In Vivo Models

-

Anticancer Efficacy: For anticancer leads, tumor xenograft models are standard. Human cancer cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with the test compound. Tumor growth inhibition is the primary endpoint. For example, indazole derivatives have been shown to suppress tumor growth in a 4T1 breast cancer model.[3]

-

Antibacterial Efficacy: For antibacterial leads, mouse infection models are used. Mice are infected with a lethal dose of bacteria and then treated with the compound. The primary endpoint is survival. Efficacy in various mouse infection models has been demonstrated for indazole-based GyrB inhibitors.[4]

-

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a classic method to assess acute anti-inflammatory activity. The reduction in paw swelling after compound administration is measured over several hours.[5][14]

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. Its proven success across multiple biological targets underscores its importance in medicinal chemistry. By employing a logical, tiered screening cascade—beginning with broad primary assays, progressing to targeted mechanistic studies, and culminating in in vivo validation—researchers can efficiently and effectively navigate the complex path of drug discovery. This guide provides a robust framework and detailed methodologies to empower scientists to unlock the full therapeutic potential of this valuable chemical class.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]

- 10. journal.hep.com.cn [journal.hep.com.cn]

- 11. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 1H-Indazole-6-Carboxamide Derivatives: A Technical Guide for Researchers

Introduction: The Emergence of the 1H-Indazole-6-Carboxamide Scaffold in Oncology

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the hypothesized and established mechanisms of action for therapeutic agents built upon this core structure, with a primary focus on its role in the inhibition of Poly(ADP-ribose) polymerase (PARP). We will delve into the molecular interactions, cellular consequences, and the preclinical and clinical evidence that underpin our current understanding. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Primary Mechanism of Action: Dual Inhibition of PARP through Catalytic Blockade and Trapping

The principal and most extensively validated mechanism of action for anticancer agents incorporating the this compound scaffold, such as Niraparib, is the inhibition of the PARP family of enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are critical components of the DNA damage response (DDR) network, playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] The therapeutic efficacy of these compounds stems from a dual-action mechanism: catalytic inhibition and the more cytotoxic phenomenon of PARP trapping.[3]

Catalytic Inhibition: Preventing the DNA Repair Signal

At its core, the this compound moiety acts as a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is essential for the catalytic activity of PARP enzymes.[5] Upon binding to the catalytic domain of PARP1 or PARP2, these inhibitors physically obstruct the binding of NAD+, thereby preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to itself (auto-PARylation) and other nuclear proteins.[6] This PARylation cascade serves as a crucial signal to recruit other DNA repair proteins to the site of damage.[6] By inhibiting this process, the this compound-based drugs effectively cut off the initial alarm signal for SSB repair.[3]

PARP Trapping: A More Potent Cytotoxic Mechanism

Beyond simple catalytic inhibition, a more profound and cytotoxic mechanism known as "PARP trapping" has been identified.[3] This process involves the stabilization of the PARP-DNA complex, effectively locking the PARP enzyme onto the DNA at the site of the single-strand break.[3] The trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the stalling of replication forks.[2] These stalled forks are prone to collapse, resulting in the formation of more lethal DNA double-strand breaks (DSBs).[3] The potency of different PARP inhibitors has been shown to correlate more strongly with their trapping efficiency than with their catalytic inhibition.[5] For instance, Niraparib is a more potent PARP trapper than Olaparib and Rucaparib.[5]

The following diagram illustrates the dual mechanism of PARP inhibition:

Caption: Dual mechanism of PARP inhibition by this compound derivatives.

Downstream Cellular Consequences and the Principle of Synthetic Lethality

The generation of DSBs by this compound-based PARP inhibitors is the critical event that triggers the ultimate cellular fate. In healthy cells with a functional homologous recombination repair (HRR) pathway, these DSBs can be efficiently and accurately repaired. However, in cancer cells harboring defects in the HRR pathway, particularly mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs is catastrophic.[3][4]

This creates a powerful therapeutic strategy known as "synthetic lethality," where the inhibition of PARP (targeting one DNA repair pathway) is lethal only in the context of a pre-existing defect in another DNA repair pathway (HRR).[2] This selective cytotoxicity towards cancer cells with HRR deficiencies, while sparing healthy cells, forms the foundation of the clinical efficacy of PARP inhibitors.

The cellular response to PARP inhibition in HRR-deficient cells is a cascade of events:

-

Accumulation of Unrepaired DSBs: The inability to repair the inhibitor-induced DSBs leads to genomic instability.

-

Cell Cycle Arrest: The cell cycle checkpoints, particularly at the G2/M phase, are activated in an attempt to halt proliferation and allow for DNA repair.[2]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death (apoptosis).

The following diagram illustrates the concept of synthetic lethality:

Caption: The principle of synthetic lethality in HRR-deficient cancer cells.

Secondary and Off-Target Mechanism Hypotheses

While PARP inhibition is the primary mechanism of action, there is emerging evidence suggesting that some this compound derivatives may exert their anticancer effects through additional or off-target mechanisms.

Kinase Inhibition

Some studies have indicated that certain PARP inhibitors, including Niraparib, can exhibit inhibitory activity against various kinases at concentrations achievable with therapeutic doses.[5] For example, Niraparib has been shown to inhibit kinases such as DYRK1s, CDK16, and PIM3.[5] The clinical significance of this off-target kinase inhibition is still under investigation, but it could contribute to both the therapeutic efficacy and the toxicity profile of these drugs.

Modulation of the Tumor Microenvironment

There is also a growing interest in the potential immunomodulatory effects of PARP inhibitors. By inducing DNA damage and cell death, these agents may promote the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. Further research is needed to fully elucidate the impact of this compound derivatives on the tumor microenvironment.

Quantitative Data Summary

The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against PARP enzymes and their cytotoxic effects on cancer cell lines.

Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM)

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |

| Niraparib | 2 - 35 | 2 - 15.3 | [5][7] |

| Olaparib | 1 - 19 | 1 - 251 | [5] |

| Rucaparib | 0.8 - 3.2 | 28.2 | [5] |

| Talazoparib | ~1 | ~0.2 | [8] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Key Clinical Trial Results for Niraparib in Ovarian Cancer

| Trial | Patient Population | Primary Endpoint | Result | Reference(s) |

| PRIMA | First-line maintenance in advanced ovarian cancer | Progression-Free Survival (PFS) | Significant improvement in PFS with niraparib vs. placebo, regardless of HRD status. | [9][10] |

| QUADRA | Heavily pretreated (≥3 prior lines) recurrent ovarian cancer | Overall Response Rate (ORR) | Clinically meaningful activity, particularly in HRD-positive patients. | [11][12][13] |

Experimental Protocols

PARP Enzymatic Activity Assay (Fluorometric)

This protocol outlines a common method for determining the enzymatic inhibitory activity of a compound against PARP1.

Materials:

-

Recombinant PARP1 Enzyme

-

Activated DNA

-

PARP Assay Buffer

-

β-NAD+

-

Fluorescent NAD+ detection kit

-

Test compound (e.g., this compound derivative)

-

384-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in PARP assay buffer.

-

Prepare a working solution of recombinant PARP1 and activated DNA in PARP assay buffer.

-

Prepare a working solution of β-NAD+.

-

-

Assay Setup:

-

Add 5 µL of the test compound serial dilutions or vehicle control to the wells of the assay plate.

-

Add 10 µL of the PARP1/activated DNA mixture to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Detection:

-

Stop the reaction and measure the fluorescence according to the manufacturer's instructions for the NAD+ detection kit.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[14]

-

PARP Trapping Assay (Fluorescence Polarization)

This protocol describes a method to quantify the ability of a compound to trap PARP on DNA.[15][16][17][18]

Materials:

-

Purified PARP1 or PARP2 enzyme

-

Fluorescently labeled nicked DNA oligonucleotide

-

PARPtrap™ Assay Buffer

-

NAD+

-

Test compound

-

Black, flat-bottom 96-well or 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound.

-

Dilute the PARP enzyme and fluorescently labeled nicked DNA in the assay buffer.

-

-

Assay Setup:

-

Add the diluted PARP enzyme and fluorescently labeled nicked DNA to the wells.

-

Add the test compound dilutions or vehicle control.

-

Incubate to allow for PARP-DNA binding.

-

-

Reaction Initiation and Trapping:

-

Add NAD+ to all wells except the "High FP control" to initiate auto-PARylation and subsequent dissociation in the absence of a trapping inhibitor.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Measure the fluorescence polarization (FP) of each well using a plate reader.

-

-

Data Analysis:

The following diagram illustrates the workflow for a PARP trapping assay:

Caption: Workflow for a fluorescence polarization-based PARP trapping assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective framework for the development of potent PARP inhibitors, leading to significant advancements in the treatment of cancers with HRR deficiencies. The dual mechanism of catalytic inhibition and PARP trapping provides a powerful and selective means of inducing cancer cell death through the principle of synthetic lethality. While our understanding of these primary mechanisms is well-established, ongoing research into potential secondary and off-target effects, as well as the development of resistance mechanisms, will be crucial for optimizing the therapeutic use of these agents and for the design of next-generation inhibitors. The continued exploration of the structure-activity relationships of the this compound core will undoubtedly pave the way for novel and improved cancer therapies.

References

- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP assay [assay-protocol.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Final overall survival results with niraparib maintenance in the PRIMA/ENGOT-OV26/GOG-3012 study - BJMO [bjmo.be]

- 11. Niraparib monotherapy for late-line treatment of ovarian cancer (QUADRA): a multicentre, open-label, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. targetedonc.com [targetedonc.com]

- 13. JNCCN 360 - Ovarian - QUADRA Trial: Niraparib Active in Late-Line Ovarian Cancer [jnccn360.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. youtube.com [youtube.com]

Discovery and synthesis of 1H-indazole-6-carboxamide

An In-Depth Technical Guide to the Discovery and Synthesis of 1H-Indazole-6-carboxamide

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic scaffold in modern medicinal chemistry. We will explore its discovery as a key pharmacophore, delve into the strategic nuances of its chemical synthesis, and contextualize its application through its role in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, represent a "privileged scaffold" in drug discovery.[1][2][3] Their unique structure, which acts as a bioisostere of indole, allows them to form critical hydrogen bond donor-acceptor interactions within the active sites of proteins, making them ideal candidates for kinase inhibitors.[4] The thermodynamically stable 1H-tautomer is the most predominantly studied and utilized form in pharmacology.[1][2]

The indazole nucleus is the core of numerous approved drugs, including the anti-emetic Granisetron, the multi-targeted tyrosine kinase inhibitor Axitinib, and the non-steroidal anti-inflammatory drug Benzydamine.[1][3] Among the vast library of functionalized indazoles, this compound has emerged as a cornerstone moiety, most notably as the hinge-binding fragment of Niraparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[2][5][6] This guide will elucidate the journey of this specific molecule from conceptual discovery to practical synthesis.

Discovery as a Core Moiety in PARP Inhibition

The discovery of this compound as a critical component of PARP inhibitors stems from extensive structure-based drug design and medicinal chemistry efforts. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations.[5][6]

Initial drug discovery campaigns identified that a carboxamide group appended to a bicyclic aromatic system could effectively mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP. This mimicry allows the inhibitor to occupy the nicotinamide-binding pocket of the enzyme, preventing the catalytic activity essential for DNA repair. The 1H-indazole ring provides the necessary scaffold, while the carboxamide at the 6-position engages in vital hydrogen bonding interactions with key amino acid residues in the PARP active site, anchoring the inhibitor and ensuring high-affinity binding. This specific substitution pattern was found to be optimal for potency and selectivity, leading to the development of Niraparib (MK-4827).[5][7]

General Synthetic Strategies for the 1H-Indazole Core

The construction of the 1H-indazole ring is a well-established field in organic chemistry, with numerous named reactions and modern catalytic methods available. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Key approaches include:

-

Jacobson Indazole Synthesis: A classical method involving the reduction of an o-nitrobenzylidene derivative.

-

Davis-Beirut Reaction: The reaction of an appropriate aniline with an aldehyde and an azide source.

-

Palladium-Catalyzed Cross-Coupling: Modern methods often involve intramolecular C-H amination or coupling reactions starting from substituted hydrazones and aryl halides.[2]

-

Cyclization of o-Haloaryl N-Sulfonylhydrazones: Copper-catalyzed cyclization provides a versatile route to substituted indazoles.[2]

-

Oxidative C-N Bond Formation: The use of oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the cyclization of arylhydrazones under metal-free conditions.[1][2]

The following diagram illustrates a generalized workflow for several common indazole synthesis strategies.

Regioselective Synthesis of this compound

The synthesis of this compound requires a regioselective approach to ensure the correct placement of the carboxamide group. Process development for Niraparib has led to highly optimized and scalable routes. A common and robust strategy begins with a commercially available, substituted toluene derivative, which is elaborated to form the indazole ring system.

The causality behind this choice is rooted in industrial scalability and cost-effectiveness. Starting from simple building blocks like 2-methyl-3-nitroaniline allows for precise control over the regiochemistry from the outset. The key steps involve diazotization followed by an intramolecular cyclization, which is a reliable method for forming the pyrazole ring fused to the benzene core. Subsequent functional group transformations then yield the desired product.

The diagram below outlines a validated synthetic pathway.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

Solubility and stability testing of 1H-indazole-6-carboxamide

An In-Depth Technical Guide to the Solubility and Stability Testing of 1H-Indazole-6-Carboxamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating the solubility and stability of this compound. The indazole scaffold is a prominent nitrogen-containing heterocycle recognized for its broad biological activities and therapeutic potential, serving as a critical component in numerous pharmaceuticals.[1] A thorough understanding of the compound's physicochemical properties is a prerequisite for successful formulation development and regulatory approval. This document moves beyond rote protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to characterization.

Solubility is a critical physicochemical parameter that dictates a compound's suitability for in vivo dosing, influences intestinal absorption, and governs the design of viable drug formulations.[2][3] An inadequate solubility profile can terminate the development of an otherwise promising drug candidate.[4] We will explore the two primary facets of solubility assessment: kinetic and thermodynamic.

The Rationale Behind Dual Solubility Assessment

In drug discovery and development, solubility is not a single value but a concept evaluated through different lenses for different purposes.

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates in an aqueous medium.[4] It is a high-throughput assessment ideal for the early discovery phases to quickly rank and filter large numbers of compounds.[2][4] It provides a pragmatic estimate of solubility under non-equilibrium conditions, mimicking rapid dilution scenarios in some biological assays.

-

Thermodynamic Solubility: This is the true measure of a compound's solubility at equilibrium.[5] It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[6] While more resource-intensive, this value is the gold standard for pre-formulation and is essential for developing stable dosage forms and predicting in-vivo dissolution.[4]

Experimental Protocol: Kinetic Solubility Assay

This protocol is designed for rapid assessment and is typically automated. The core principle is to detect the formation of a precipitate as the compound's concentration increases.

Methodology: Laser Nephelometry

Laser nephelometry is a preferred high-throughput method that measures the light scattered by suspended particles (precipitate) in a solution.[3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

-

Aqueous Buffer Addition: Add a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (typically <1-2%) to minimize co-solvent effects.

-

Incubation & Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Analysis: Measure the turbidity in each well using a laser nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Causality Behind Experimental Choices:

-

Why DMSO? DMSO is a powerful organic solvent capable of dissolving a wide range of drug candidates, providing a consistent starting point for the assay.

-

Why Nephelometry? Its speed and sensitivity to particulate matter make it ideal for the high-throughput screening required in early drug discovery.[3]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

The Shake-Flask method is the definitive technique for determining thermodynamic solubility.[5]

-

Preparation: Add an excess amount of solid this compound to vials containing solvents of interest (e.g., water, 0.1N HCl for gastric pH simulation, and phosphate buffers at pH 6.8 and 7.4 for intestinal and blood pH simulation).[5] The visible presence of undissolved solid is essential.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation followed by careful collection of the supernatant or filtration through a low-binding filter (e.g., PVDF) can be used.[6]

-

Quantification: Accurately determine the concentration of this compound in the clarified supernatant using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Self-Validation and Trustworthiness:

-

Confirming Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant at the later time points.

-

Avoiding Analytical Errors: Phase separation is a potential source of error. Filtration may lead to underestimation due to compound adsorption on the filter, while centrifugation might not remove all fine particles, causing overestimation.[6] Running controls and validating the chosen method is crucial.

Data Presentation & Visualization

Quantitative solubility data should be summarized for clarity.

Table 1: Thermodynamic Solubility of this compound

| Medium (Solvent) | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

|---|---|---|---|---|

| 0.1 N HCl | 1.2 | 37 | Value | Value |

| Acetate Buffer | 4.5 | 37 | Value | Value |

| Phosphate Buffer | 6.8 | 37 | Value | Value |

| Phosphate-Buffered Saline | 7.4 | 37 | Value | Value |

| Water | ~7.0 | 25 | Value | Value |

References

Methodological & Application

In vitro kinase assay protocol using 1H-indazole-6-carboxamide

Characterizing Novel Kinase Inhibitors: An In Vitro Assay Protocol for 1H-Indazole-6-Carboxamide Derivatives

Abstract

Protein kinases are fundamental regulators of cellular signaling and represent one of the most critical classes of drug targets in modern oncology and immunology. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives like this compound emerging as potent kinase inhibitors.[1][2] This guide provides a comprehensive, field-tested protocol for determining the potency of novel compounds based on this scaffold using a robust, luminescence-based in vitro kinase assay. We delve into the critical theoretical considerations, provide a detailed step-by-step methodology for generating high-quality IC₅₀ data, and explain the causality behind key experimental choices, ensuring researchers can confidently assess the inhibitory activity of their compounds.

Introduction: The Central Role of Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation.[3] This post-translational modification acts as a molecular switch, regulating the vast majority of cellular pathways.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making the development of small molecule kinase inhibitors a cornerstone of targeted therapy.[1]

The 1H-indazole-carboxamide core has been identified as a versatile scaffold for developing potent and selective kinase inhibitors.[5][6] Compounds from this class often act as ATP-competitive inhibitors, binding to the highly conserved ATP pocket of the kinase.[7] Therefore, accurately characterizing their inhibitory potential is a crucial step in the drug discovery pipeline.

This document outlines a detailed protocol for an in vitro kinase assay using the ADP-Glo™ Kinase Assay system. This method is a robust and highly sensitive platform for quantifying kinase activity by measuring the amount of ADP produced, which is directly proportional to the enzymatic activity.[4]

Assay Principle: Quantifying Kinase Activity via Luminescence

The ADP-Glo™ Kinase Assay is a homogeneous "add-mix-read" assay that quantifies kinase activity in two steps.[8] First, the kinase reaction is performed, where the kinase converts ATP into ADP as it phosphorylates its substrate. Upon completion, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase back into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.[8] An inhibitor, such as this compound, will reduce the rate of the kinase reaction, leading to less ADP production and, consequently, a lower luminescent signal.[4]

Figure 1: Workflow of the ADP-Glo™ Luminescence-Based Kinase Assay.

The Critical Role of ATP Concentration in Potency Determination

For ATP-competitive inhibitors like many indazole derivatives, the concentration of ATP in the assay is a paramount experimental variable that directly impacts the measured potency (IC₅₀).[9] The relationship between the half-maximal inhibitory concentration (IC₅₀) and the inhibitor's true binding affinity (Ki) is described by the Cheng-Prusoff equation:

IC₅₀ = Ki * (1 + [ATP] / Kₘ,ₐₜₚ)

Where:

-

Ki is the inhibition constant, representing the intrinsic affinity of the inhibitor for the kinase.

-

[ATP] is the concentration of ATP used in the assay.

-

Kₘ,ₐₜₚ is the Michaelis constant of the kinase for ATP, which is the ATP concentration at which the reaction rate is half of its maximum.[9]

Causality Explained:

-

Assays at Kₘ,ₐₜₚ: Performing the assay with an ATP concentration equal to its Kₘ value is a common practice for initial screening.[10][11] Under these conditions, the equation simplifies to IC₅₀ ≈ 2 * Ki. This allows for a standardized comparison of inhibitor potencies across different kinases.[11]

-

Assays at Physiological ATP: Cellular ATP concentrations are typically in the millimolar (mM) range, which is often significantly higher than the Kₘ,ₐₜₚ of most kinases.[11][12] An inhibitor will appear less potent (i.e., have a higher IC₅₀) at high ATP concentrations because it must compete with more ATP molecules to bind to the enzyme.[9] Testing at physiological ATP levels (e.g., 1 mM) can provide a more accurate prediction of an inhibitor's potential efficacy in a cellular environment.[12]

Therefore, it is crucial to define and report the ATP concentration used in any kinase inhibition assay to allow for meaningful interpretation and comparison of the results.

Materials and Reagents

-

Target Kinase: Recombinant human kinase (e.g., PAK1, GSK-3β). Purity should be >90%.

-

Kinase Substrate: Specific peptide or protein substrate for the target kinase.

-

Inhibitor: this compound, synthesized and purified.

-

Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent).

-

ATP: Adenosine 5'-triphosphate, disodium salt hydrate (Sigma-Aldrich or equivalent).

-

Buffer Components: Tris-HCl, MgCl₂, Dithiothreitol (DTT), Bovine Serum Albumin (BSA), and other necessary salts.

-

Plates: White, opaque, flat-bottom 384-well assay plates (Corning or equivalent).

-

Instrumentation: Multichannel pipettors, plate shaker, and a luminometer capable of reading 384-well plates.

| Component | Stock Concentration | 1X Working Concentration | Purpose |

| Tris-HCl, pH 7.5 | 1 M | 25-50 mM | pH buffering to maintain enzyme stability. |

| MgCl₂ | 1 M | 5-10 mM | Essential cofactor for kinase activity.[13] |

| DTT | 1 M | 1-2 mM | Reducing agent to prevent enzyme oxidation.[13] |

| BSA | 10 mg/mL | 0.1 mg/mL | Prevents non-specific binding of enzymes to the plate. |

| β-glycerophosphate | 1 M | 5 mM | General phosphatase inhibitor.[13] |

| Na₃VO₄ | 100 mM | 0.1 mM | General phosphatase inhibitor.[13] |

Table 1: Typical Kinase Reaction Buffer Composition.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format with a final kinase reaction volume of 5 µL. All reagent additions should be performed with calibrated multichannel pipettes.

Part A: Reagent Preparation

-

Kinase Buffer (1X): Prepare the 1X Kinase Buffer according to Table 1 using ultrapure water. Keep on ice.

-

Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

-

Inhibitor Dilution Series (4X): Perform a serial dilution of the inhibitor stock to create a 10-point dose-response curve at 4X the final desired concentration. A common starting point is a 200 µM solution (for a 50 µM final concentration), followed by 1:3 serial dilutions in Kinase Buffer containing a fixed percentage of DMSO (e.g., 2%) to maintain a constant final DMSO concentration in the assay.

-

Enzyme Working Solution (2X): Dilute the recombinant kinase to 2X the final desired concentration in 1X Kinase Buffer. The optimal enzyme concentration must be determined empirically to achieve ~10-30% ATP consumption in the linear range of the reaction.

-

Substrate/ATP Working Solution (2X): Prepare a solution containing the kinase substrate and ATP at 2X their final desired concentrations in 1X Kinase Buffer. For example, to achieve a final ATP concentration equal to the Kₘ,ₐₜₚ (e.g., 10 µM), this solution should be 20 µM.

Part B: Kinase Reaction Setup

-

Plate Layout: Design the plate map to include wells for the inhibitor dose-response, a "no inhibitor" positive control (0% inhibition), and a "no enzyme" negative control (100% inhibition).

-

Inhibitor Addition: Add 1.25 µL of the 4X inhibitor dilutions (or buffer with DMSO for controls) to the appropriate wells of the 384-well plate.

-

Enzyme Addition: Add 2.5 µL of the 2X enzyme working solution to all wells except the "no enzyme" negative controls. Add 2.5 µL of 1X Kinase Buffer to the negative control wells.

-

Pre-incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

-

Reaction Initiation: Initiate the kinase reaction by adding 1.25 µL of the 2X Substrate/ATP working solution to all wells.[6]

| Reagent | Volume Added | Purpose |

| 4X Inhibitor / Control Buffer | 1.25 µL | Delivers test compound. |

| 2X Kinase / Control Buffer | 2.50 µL | Delivers enzyme. |

| 2X Substrate + ATP Mix | 1.25 µL | Initiates the reaction. |

| Total Reaction Volume | 5.00 µL |

Table 2: Summary of Reagent Volumes for Kinase Reaction.

-

Kinase Reaction Incubation: Mix the plate on a shaker for 1 minute. Incubate at room temperature for the desired time (e.g., 60 minutes). The optimal time should be within the linear phase of the reaction, determined during assay development.

Part C: Luminescence Detection

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and begins the depletion of unused ATP.

-

First Incubation: Mix the plate on a shaker for 2 minutes. Incubate at room temperature for 40 minutes.[6]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates the light-producing reaction.

-

Second Incubation: Mix the plate on a shaker for 2 minutes. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

Part D: Data Collection

-

Read Luminescence: Measure the luminescence signal (Relative Light Units, RLU) using a plate luminometer.

Data Analysis and IC₅₀ Determination

The goal of the analysis is to determine the concentration of this compound that inhibits 50% of the kinase activity (the IC₅₀ value).[14]

Figure 2: Workflow for IC₅₀ Determination from Raw Luminescence Data.

-

Data Normalization:

-

Average the RLU values for your controls: High_Control (0% inhibition, no inhibitor) and Low_Control (100% inhibition, no enzyme).

-

For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_Low_Control) / (RLU_High_Control - RLU_Low_Control))

-

-

Curve Fitting:

-

IC₅₀ Value:

-

The software will calculate the IC₅₀ value, which is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[17]

-

| Kinase Target | This compound IC₅₀ (nM) | ATP Concentration |

| PAK1 (Hypothetical) | 12.5 nM | 10 µM (Kₘ,ₐₜₚ) |

| GSK-3β (Hypothetical) | 85.2 nM | 10 µM (Kₘ,ₐₜₚ) |

Table 3: Example of IC₅₀ Data Presentation. Values are hypothetical for illustrative purposes.

Conclusion